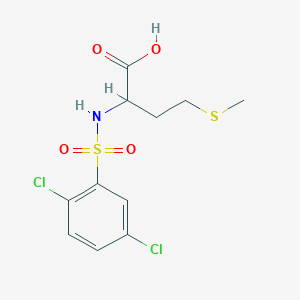

![molecular formula C15H15N3O4S2 B2694952 (Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 887206-91-9](/img/structure/B2694952.png)

(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

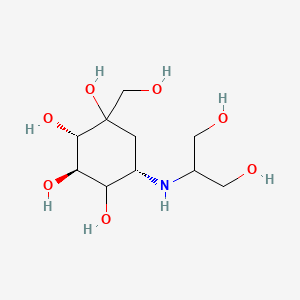

“N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring, which is a bicyclic compound consisting of the fusion of benzene and thiazole . It also has a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through green synthesis methods . This involves the reaction of the starting materials in a suitable solvent at room temperature .Molecular Structure Analysis

The molecular structure of a similar compound, “N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide”, includes the arrangement of atoms and the chemical bonds that hold the atoms together .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis Techniques : Research by Aleksandrov et al. (2017) details the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which is closely related to the chemical structure . The process involves coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by oxidation to synthesize the compound, and then conducting various electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Electrophilic Substitution Reactions : Another study by the same authors in 2021 further explores the electrophilic substitution reactions on similar compounds, highlighting the specific chemical behavior and reactivity of furan-2-ylbenzo benzothiazole derivatives (Aleksandrov et al., 2021).

Biological and Chemical Properties

Spectroscopic and Biological Studies : Patel et al. (2015) conducted a study on the synthesis of novel heterocyclic compounds using similar structures, characterizing them through various spectral studies and evaluating their antibacterial and antifungal activities. This highlights potential applications in the development of new antimicrobial agents (Patel et al., 2015).

Fluorescence Chemosensor Development : Research by Ravichandiran et al. (2020) demonstrates the development of a phenoxazine-based fluorescence chemosensor for detecting Cd2+ and CN− ions, incorporating a furan-2-carboxamide group, indicative of the chemical's potential in sensor technology (Ravichandiran et al., 2020).

Antibacterial Properties : A study by Ikpa et al. (2020) focuses on synthesizing benzothiazole derivatives of sulphonamides, which includes structures similar to the chemical , and demonstrates their antibacterial properties, suggesting applications in pharmaceuticals (Ikpa et al., 2020).

Corrosion Inhibition : Hu et al. (2016) studied benzothiazole derivatives for their corrosion inhibiting effects against steel in acidic solutions, providing insights into potential industrial applications in corrosion prevention (Hu et al., 2016).

Propiedades

IUPAC Name |

N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h3-6,8-9H,2,7H2,1H3,(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHCMGWDSQELNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)

![N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2694882.png)

![3-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2694884.png)

![2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2694888.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2694889.png)

![N-Methyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2694890.png)